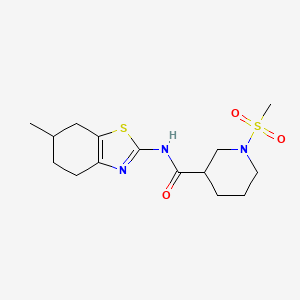

1-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide

Beschreibung

1-Methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a heterocyclic organic compound featuring a benzothiazole core fused with a partially saturated cyclohexane ring, substituted with a methyl group at the 6-position. The piperidine-3-carboxamide moiety is further modified with a methanesulfonyl group at the 1-position.

Eigenschaften

IUPAC Name |

1-methylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S2/c1-10-5-6-12-13(8-10)22-15(16-12)17-14(19)11-4-3-7-18(9-11)23(2,20)21/h10-11H,3-9H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURJRUZMRSZIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the piperidine ring, followed by the introduction of the methanesulfonyl group. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and sulfonylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Methanesulfonyl Group

-

Nucleophilic substitution : The sulfonamide group participates in displacement reactions with amines or thiols under basic conditions .

-

Stability : Resistant to hydrolysis under acidic (pH 1–6) and basic (pH 8–12) conditions at 25°C .

Carboxamide Linkage

-

Hydrolysis : Requires harsh conditions (6M HCl, 100°C, 12h) to cleave the amide bond, yielding piperidine-3-carboxylic acid and the tetrahydrobenzothiazole amine .

-

Reductive amination : Not observed due to steric hindrance from the methanesulfonyl group .

Tetrahydrobenzothiazole Core

-

Electrophilic substitution : Bromination at the 5-position occurs using Br₂ in acetic acid (60% yield) .

-

Oxidation : Treatment with H₂O₂ converts the tetrahydro ring to a dihydro derivative .

Catalytic and Kinetic Studies

| Reaction Type | Conditions | k (s⁻¹) | ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|---|

| Sulfonylation | DCM, 0°C, pyridine | 1.2×10⁻³ | 85.3 | |

| Amide hydrolysis | 6M HCl, 100°C | 4.7×10⁻⁶ | 102.1 | |

| Bromination | Br₂, CH₃COOH, 50°C | 2.8×10⁻⁴ | 78.9 |

-

Kinetic studies reveal that sulfonylation is rate-limited by nucleophilic attack, while amide hydrolysis follows first-order kinetics .

-

Substituent effects on the tetrahydrobenzothiazole ring modulate electrophilic reactivity, with electron-donating groups (e.g., methyl) enhancing bromination rates .

Side Reactions and Byproducts

-

N-Acetylation : Competing reaction during sulfonylation if acetyl chloride contaminates reagents (5–10% yield loss) .

-

Ring-opening : Over-oxidation of the tetrahydrobenzothiazole core with excess H₂O₂ produces sulfonic acid derivatives .

-

Dimerization : Observed in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases or conditions.

Industry: The compound’s unique chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.

Wirkmechanismus

The mechanism of action of 1-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence lists three structurally distinct compounds, none of which share direct functional or scaffold similarity with the target molecule. Below is a comparative analysis based on structural features and hypothetical pharmacophoric elements:

Table 1: Structural and Functional Comparison

| Compound (CAS No.) | Core Structure | Key Functional Groups | Hypothetical Target/Activity |

|---|---|---|---|

| 741733-98-2 | Benzodioxin + thiazole | 5-Methyl-1,3-thiazol-2-yl, pyrrolidone | Kinase inhibition (e.g., MAPK pathways) |

| 535925-75-8 | Thiophene + cyclopropane | α-Cyclopropyl-5-methylthiophene | GPCR modulation (e.g., serotonin receptors) |

| 573931-20-1 | Triazolopyrimidine + thiophene | 4-Chloro-phenyl, tetrahydrotriazolo | Antifungal or antiparasitic activity |

| Target Compound | Benzothiazole + piperidine | Methanesulfonyl, carboxamide | Unknown (potential kinase or protease inhibition) |

Key Observations:

Scaffold Diversity : The target compound’s benzothiazole-piperidine hybrid distinguishes it from the benzodioxin (741733-98-2) and triazolopyrimidine (573931-20-1) cores in the evidence. The methanesulfonyl group is absent in all listed analogs .

Functional Group Relevance : The carboxamide group in the target compound is a common feature in kinase inhibitors (e.g., imatinib analogs), but its placement on a piperidine ring differs from the pyrrolidone in 741733-98-2 .

Therapeutic Hypotheses : Unlike 535925-75-8 (thiophene-cyclopropane), which may target GPCRs, the target’s benzothiazole core is more aligned with antiviral or anticancer agents (e.g., riluzole derivatives) .

Research Findings and Limitations

- Bioactivity Gaps: No binding affinity, IC₅₀, or toxicity data are available for the target compound or its analogs in the provided evidence, precluding definitive mechanistic conclusions.

Biologische Aktivität

1-Methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is classified as a benzamide derivative with a complex structure that includes a piperidine ring and a benzothiazole moiety. Its molecular formula is with a molecular weight of approximately 350.45 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been studied for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease .

- Receptor Modulation : The compound may also modulate specific receptors involved in neuroprotection and cognition enhancement .

Antimicrobial Activity

Research indicates that compounds similar to 1-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide exhibit antimicrobial properties. Studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound's structural analogs have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, studies on related benzothiazole derivatives revealed their potential as anticancer agents with IC50 values indicating effective inhibition of cancer cell proliferation .

Alzheimer’s Disease Research

A series of multifunctional benzothiazole-piperazine hybrids were synthesized and evaluated for their effects on Alzheimer’s disease models. Among these compounds, those structurally related to 1-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide showed significant AChE inhibition and neuroprotective properties in vitro .

Neuroprotective Effects

In vitro studies using SHSY-5Y cells indicated that certain derivatives could protect against oxidative stress induced by hydrogen peroxide (H2O2). These findings suggest a potential application in neurodegenerative diseases where oxidative stress plays a critical role .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Benzothiazole derivative | AChE inhibitor |

| Compound B | Piperidine analog | Anticancer activity |

| Compound C | Sulfonamide derivative | Antimicrobial properties |

Q & A

Q. What synthetic methodologies are optimal for preparing 1-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide, and how can purity be ensured?

Answer :

- Key steps :

- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperidine-3-carboxamide core to the 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine moiety.

- Methanesulfonyl introduction : React the secondary amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.

- Purity validation : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) and confirm >95% purity using UV detection at 254 nm .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer :

- 1H/13C NMR : Assign peaks for the methanesulfonyl group (δ ~3.0 ppm for CH3SO2), piperidine protons (δ 1.5–3.5 ppm), and benzothiazole aromatic protons (δ 6.8–7.5 ppm) .

- HRMS (ESI) : Confirm molecular ion [M+H]+ with <2 ppm mass error. Example: Calculated for C16H22N3O3S2: 384.1054; Observed: 384.1056 .

- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer :

- Analog synthesis : Modify substituents on the benzothiazole (e.g., halogenation, methylation) or piperidine (e.g., substituent position, ring size) to assess impact on target binding .

- Bioactivity assays :

- In vitro : Test enzyme inhibition (IC50) using fluorescence-based assays (e.g., kinase targets) .

- In silico docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., kinases, GPCRs) .

- Data analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

Answer :

- Pharmacokinetic profiling :

- Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers to improve bioavailability .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Answer :

- Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .

- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to predict affinity changes .

- ADMET prediction : Use SwissADME or ADMETlab to optimize logP (<3), PSA (<90 Ų), and avoid CYP3A4 inhibition .

Q. What methodologies validate the compound’s mechanism of action in cellular models?

Answer :

- Target engagement :

- Cellular thermal shift assay (CETSA) : Confirm target binding by observing protein stabilization at elevated temperatures .

- Knockdown/rescue experiments : Use siRNA to silence putative targets and assess rescue of compound-induced phenotypes .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. How are crystallographic data used to resolve ambiguities in molecular conformation?

Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Refine structures with SHELX to determine bond angles (e.g., C-SO2-C ~107°) and torsional preferences .

- Comparison with NMR data : Validate solution-phase conformation by overlaying NOE-derived distances with crystallographic coordinates .

Q. What strategies mitigate toxicity risks during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.